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Compound of Interest

Compound Name: 5-Nitroso-1,3-benzodioxole

Cat. No.: B114606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the predicted mass spectrometry

fragmentation pattern of 5-Nitroso-1,3-benzodioxole. Due to the limited availability of direct

experimental data for this specific compound, this guide leverages established principles of

mass spectrometry and the known fragmentation behaviors of structurally related molecules,

such as aromatic nitroso compounds and benzodioxole derivatives. This document outlines a

proposed fragmentation pathway, presents the predicted mass-to-charge ratios (m/z) of key

fragment ions in a tabular format, and provides a comprehensive experimental protocol for

acquiring this data. A visual representation of the predicted fragmentation pathway is also

included to facilitate a deeper understanding of the molecule's behavior under mass

spectrometric conditions.

Introduction
5-Nitroso-1,3-benzodioxole is a molecule of interest in various fields, including medicinal

chemistry and materials science. Understanding its fragmentation pattern under mass

spectrometry is crucial for its identification, characterization, and quantification in complex

matrices. Mass spectrometry is a powerful analytical technique that provides information about

the mass-to-charge ratio of ions, enabling the elucidation of a molecule's structure and

elemental composition. The fragmentation of a molecule within a mass spectrometer is not

random; it follows predictable pathways governed by the stability of the resulting fragment ions.
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This guide will focus on the predicted fragmentation under Electron Ionization (EI), a common

ionization technique that induces fragmentation by bombarding the molecule with high-energy

electrons.

Predicted Fragmentation Pathway
The fragmentation of 5-Nitroso-1,3-benzodioxole is expected to be primarily driven by the

lability of the nitroso group and the stability of the benzodioxole ring system. The molecular ion

([M]⁺˙) will be formed upon electron ionization. The primary fragmentation steps are predicted

to be:

Loss of the Nitroso Group: The most prominent initial fragmentation is the cleavage of the C-

N bond, leading to the loss of a nitric oxide radical (•NO). This is a characteristic

fragmentation for many aromatic nitroso compounds, resulting in a stable phenyl cation.[1][2]

[3][4]

Loss of Carbon Monoxide: Subsequent fragmentation of the benzodioxole ring can occur

through the loss of a neutral carbon monoxide (CO) molecule.

Loss of a Second Carbon Monoxide: Further fragmentation can lead to the expulsion of a

second CO molecule.

Formation of a Tropylium-like Ion: Rearrangement of the benzodioxole cation could

potentially lead to the formation of a stable tropylium-like ion.

These predicted pathways are based on the general fragmentation patterns observed for

nitrosamines and related aromatic structures.[1][2][3][4][5]

Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted key fragment ions, their corresponding mass-to-

charge ratios (m/z), and the proposed neutral loss for 5-Nitroso-1,3-benzodioxole (Molecular

Weight: 151.12 g/mol ).
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m/z
Proposed Fragment

Ion
Neutral Loss Notes

151 [C₇H₅NO₃]⁺˙ - Molecular Ion ([M]⁺˙)

121 [C₇H₅O₂]⁺ •NO
Loss of the nitroso

group

93 [C₆H₅O]⁺ CO

Loss of carbon

monoxide from the [M-

NO]⁺ ion

65 [C₅H₅]⁺ CO
Loss of a second

carbon monoxide

Experimental Protocols
To experimentally determine the mass spectrometry fragmentation pattern of 5-Nitroso-1,3-
benzodioxole, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

with Electron Ionization (EI) is recommended.

4.1. Instrumentation

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization

(EI) source.

Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 5%

phenyl-methylpolysiloxane column).

4.2. Sample Preparation

Prepare a stock solution of 5-Nitroso-1,3-benzodioxole in a volatile organic solvent (e.g.,

dichloromethane or methanol) at a concentration of 1 mg/mL.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for analysis (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL).

4.3. GC-MS Parameters
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Injector Temperature: 250 °C

Injection Mode: Splitless (or split, depending on concentration)

Injection Volume: 1 µL

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes

Ramp: 10 °C/min to 280 °C

Hold: 5 minutes at 280 °C

Transfer Line Temperature: 280 °C

4.4. Mass Spectrometer Parameters

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400

Scan Rate: 2 scans/second

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

4.5. Data Analysis

Acquire the total ion chromatogram (TIC) to determine the retention time of 5-Nitroso-1,3-
benzodioxole.
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Extract the mass spectrum at the apex of the chromatographic peak corresponding to the

analyte.

Identify the molecular ion and major fragment ions.

Propose fragmentation pathways based on the observed mass differences between the ions.

Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of 5-Nitroso-1,3-
benzodioxole under electron ionization.

Caption: Predicted EI fragmentation pathway of 5-Nitroso-1,3-benzodioxole.

Conclusion
This technical guide provides a predictive framework for understanding the mass spectrometry

fragmentation pattern of 5-Nitroso-1,3-benzodioxole. The proposed fragmentation pathway,

centered on the initial loss of the nitroso group followed by sequential losses of carbon

monoxide, is based on established chemical principles. The provided experimental protocol

offers a starting point for researchers to obtain empirical data and validate these predictions.

The combination of predictive analysis and detailed methodology presented here serves as a

valuable resource for the identification and characterization of this and related compounds in

complex analytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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